molecular formula C15H24ClNO2 B4440137 N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride

N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride

Cat. No.: B4440137
M. Wt: 285.81 g/mol
InChI Key: WUBBBHOMBYEJHT-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride, also known as DMPEA-HCl, is a synthetic compound that belongs to the class of phenylethylamines. It has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA-HCl is a potent agonist of the serotonin receptor subtype 5-HT2A, which is responsible for the regulation of various physiological and behavioral functions.

Mechanism of Action

N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride exerts its pharmacological effects by binding to the 5-HT2A receptor, which is primarily expressed in the central nervous system. Activation of this receptor leads to the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate, which play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the promotion of neurogenesis. It has also been shown to possess anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced neuronal damage.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor, as well as its ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the lack of long-term safety data.

Future Directions

Future research on N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride should focus on elucidating its mechanism of action, as well as its potential therapeutic applications in various neurological disorders. Additionally, studies should be conducted to assess its long-term safety and toxicity profile, as well as its potential interactions with other drugs and medications. Finally, efforts should be made to develop novel analogs of this compound with improved pharmacological properties and reduced toxicity.

Scientific Research Applications

N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

(E)-N,N-diethyl-4-(2-methoxyphenoxy)but-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-4-16(5-2)12-8-9-13-18-15-11-7-6-10-14(15)17-3;/h6-11H,4-5,12-13H2,1-3H3;1H/b9-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBBHOMBYEJHT-HRNDJLQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CCOC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C=C/COC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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